

# Spectroscopic Data for 1-Butylcyclohexanamine: A Predictive and Comparative Analysis

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## Compound of Interest

Compound Name: 1-Butylcyclohexanamine

CAS No.: 2626-61-1

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**1-Butylcyclohexanamine** is a primary amine featuring a butyl group attached to a cyclohexane ring at a quaternary carbon. As a potentially valuable building block in medicinal chemistry and organic synthesis, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the characterization of such molecules. In the absence of publicly available experimental spectra for **1-butylcyclohexanamine**, this guide provides a detailed predictive analysis of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS spectra. These predictions are grounded in fundamental spectroscopic principles and are supported by comparative data from structurally related compounds. This document is intended to serve as a valuable resource for the identification and characterization of **1-butylcyclohexanamine** and its derivatives in a research and development setting.

## Introduction

**1-Butylcyclohexanamine** possesses a unique structural motif, combining a sterically hindered primary amine with a flexible cyclohexane ring and a butyl chain. This combination of features can impart specific physicochemical properties relevant to drug design and materials science. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and analysis, ensuring the identity and purity of a compound. This guide will systematically predict the key spectroscopic features of **1-butylcyclohexanamine**, providing a reliable reference for its synthesis and subsequent applications.

## Predicted $^1\text{H}$ and $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted NMR spectra for **1-butylcyclohexanamine** are based on established chemical shift increments and by drawing comparisons with analogous structures such as cyclohexylamine and tert-butylcyclohexane.

### Predicted $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum of **1-butylcyclohexanamine** is expected to show several distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the amine group and the overall aliphatic nature of the molecule.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts and Multiplicities for **1-Butylcyclohexanamine**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-NH <sub>2</sub>	1.0 - 2.0	Broad Singlet	2H
Cyclohexane (CH <sub>2</sub> )	1.2 - 1.6	Multiplet	10H
Butyl ( $\alpha$ -CH <sub>2</sub> )	1.2 - 1.4	Multiplet	2H
Butyl ( $\beta$ , $\gamma$ -CH <sub>2</sub> )	1.2 - 1.4	Multiplet	4H
Butyl ( $\delta$ -CH <sub>3</sub> )	0.9	Triplet	3H

- **-NH<sub>2</sub> Protons:** The protons of the primary amine are expected to appear as a broad singlet in the range of 1.0-2.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
- **Cyclohexane Protons:** The ten protons on the cyclohexane ring are chemically non-equivalent and will likely appear as a complex, overlapping multiplet between 1.2 and 1.6 ppm.
- **Butyl Group Protons:** The protons of the butyl group will be distinguishable. The terminal methyl group ( $\delta$ -CH<sub>3</sub>) is expected to be a triplet around 0.9 ppm due to coupling with the adjacent methylene group. The other methylene groups ( $\alpha$ ,  $\beta$ ,  $\gamma$ ) will likely overlap with the cyclohexane signals in the 1.2-1.4 ppm region.

## Predicted <sup>13</sup>C NMR Spectrum

The proton-decoupled <sup>13</sup>C NMR spectrum of **1-butylcyclohexanamine** is predicted to show seven distinct signals, corresponding to the seven unique carbon environments.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **1-Butylcyclohexanamine**

Carbon	Predicted Chemical Shift (ppm)
C-NH <sub>2</sub>	50 - 55
Cyclohexane (C-2,6)	30 - 35
Cyclohexane (C-3,5)	25 - 30
Cyclohexane (C-4)	20 - 25
Butyl ( $\alpha$ -C)	35 - 40
Butyl ( $\beta$ -C)	25 - 30
Butyl ( $\gamma$ -C)	20 - 25
Butyl ( $\delta$ -C)	10 - 15

The quaternary carbon attached to the amine group is expected to be the most downfield of the sp<sup>3</sup> carbons, appearing in the 50-55 ppm range. The remaining cyclohexane and butyl carbons

will appear in the typical aliphatic region of the spectrum. The terminal methyl carbon of the butyl group will be the most upfield signal.

## Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of **1-butylcyclohexanamine** would involve the following steps:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O) in a 5 mm NMR tube.
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **<sup>1</sup>H NMR Acquisition:**
  - Acquire a one-pulse <sup>1</sup>H spectrum with a 90° pulse angle.
  - Set a spectral width of approximately 15 ppm.
  - Use a relaxation delay of 1-2 seconds.
  - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **<sup>13</sup>C NMR Acquisition:**
  - Acquire a proton-decoupled <sup>13</sup>C spectrum using a standard pulse program (e.g., zgpg30).
  - Set a spectral width of approximately 220 ppm.
  - Use a relaxation delay of 2-5 seconds.
  - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of <sup>13</sup>C.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **1-butylcyclohexanamine** is expected to show characteristic absorption bands for a primary amine and aliphatic C-H bonds.

Table 3: Predicted IR Absorption Bands for **1-Butylcyclohexanamine**

Functional Group	Vibration	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
N-H	Symmetric & Asymmetric Stretch	3300 - 3500	Medium, Doublet
C-H	Stretch (sp <sup>3</sup> )	2850 - 3000	Strong
N-H	Bend (Scissoring)	1590 - 1650	Medium to Strong
C-N	Stretch	1000 - 1250	Medium to Weak

- N-H Stretching: Primary amines typically show two distinct bands in the 3300-3500 cm<sup>-1</sup> region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1]
- C-H Stretching: Strong absorptions between 2850 and 3000 cm<sup>-1</sup> are expected due to the C-H stretching vibrations of the cyclohexane and butyl groups.[1]
- N-H Bending: A medium to strong absorption band between 1590 and 1650 cm<sup>-1</sup> is characteristic of the N-H scissoring vibration of a primary amine.
- C-N Stretching: A weaker absorption in the 1000-1250 cm<sup>-1</sup> range is anticipated for the C-N stretching vibration.[2]

## Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an IR spectrum of liquid **1-butylcyclohexanamine** is as follows:

- Sample Preparation: Apply a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean salt plates.
  - Record the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

### Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of **1-butylcyclohexanamine** is expected to exhibit a molecular ion peak and several characteristic fragment ions.

- Molecular Ion ( $M^+$ ): The molecular formula of **1-butylcyclohexanamine** is  $\text{C}_{10}\text{H}_{21}\text{N}$ , with a molecular weight of 155.28 g/mol .<sup>[3]</sup> According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak is expected at  $m/z = 155$ .
- Alpha-Cleavage: The most characteristic fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.<sup>[4]</sup> For **1-butylcyclohexanamine**, two primary alpha-cleavage pathways are possible:
  - Loss of a butyl radical ( $\bullet\text{C}_4\text{H}_9$ ), leading to a fragment ion at  $m/z = 98$ . This is predicted to be a major fragmentation pathway.

- Cleavage of a C-C bond within the cyclohexane ring, which can lead to various ring-opened fragments.
- Other Fragments: Loss of the amine group as  $\bullet\text{NH}_2$  is also possible, though typically less favorable than alpha-cleavage. Fragmentation of the butyl chain and the cyclohexane ring will also contribute to the overall spectrum.

Table 4: Predicted Key Mass Spectral Fragments for **1-Butylcyclohexanamine**

m/z	Proposed Fragment
155	$[\text{M}]^+$
98	$[\text{M} - \text{C}_4\text{H}_9]^+$

## Visualization of Alpha-Cleavage

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## Sources

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- To cite this document: BenchChem. [Spectroscopic Data for 1-Butylcyclohexanamine: A Predictive and Comparative Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13617842/docs#spectroscopic-data-for-1-butylcyclohexanamine-a-predictive-and-comparative-analysis\]](https://www.benchchem.com/product/b13617842/docs#spectroscopic-data-for-1-butylcyclohexanamine-a-predictive-and-comparative-analysis)

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